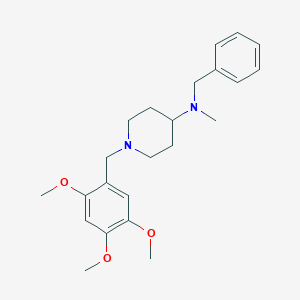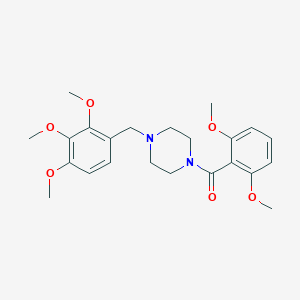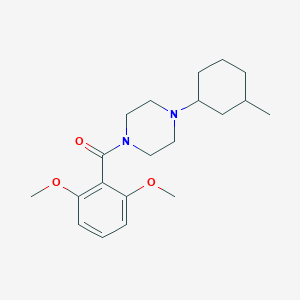
N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine, also known as BTM-1, is a novel chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BTM-1 belongs to the class of piperidine compounds and is a potent and selective dopamine transporter (DAT) inhibitor.
Wirkmechanismus
N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine selectively inhibits the reuptake of dopamine by binding to the dopamine transporter (DAT) and blocking its function. DAT is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating dopaminergic neurotransmission. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance cognitive function, and reduce drug-seeking behavior. This compound has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that plays a crucial role in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine has several advantages for lab experiments. It is a potent and selective DAT inhibitor, which allows for the precise modulation of dopaminergic neurotransmission. This compound has also been shown to have a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a complex compound that requires a sophisticated synthesis method, which can limit its availability. Additionally, this compound has not been extensively studied for its potential side effects, which can limit its use in clinical settings.
Zukünftige Richtungen
N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine has several potential future directions for research. One potential direction is to study its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease, ADHD, and drug addiction. Another potential direction is to study its potential side effects and toxicity in preclinical and clinical studies. Additionally, this compound can be used as a tool compound to study the role of dopaminergic neurotransmission in various physiological and pathological conditions.
Synthesemethoden
The synthesis of N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine is a complex process that involves several steps. The first step involves the protection of 2,4,5-trimethoxybenzyl alcohol with tert-butyldimethylsilyl chloride. The second step involves the reaction of the protected alcohol with benzylamine to form the corresponding protected amine. The third step involves the deprotection of the amine with trifluoroacetic acid to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-1-(2,4,5-trimethoxybenzyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Eigenschaften
Molekularformel |
C23H32N2O3 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C23H32N2O3/c1-24(16-18-8-6-5-7-9-18)20-10-12-25(13-11-20)17-19-14-22(27-3)23(28-4)15-21(19)26-2/h5-9,14-15,20H,10-13,16-17H2,1-4H3 |
InChI-Schlüssel |
JHYQPAYFFOZHQR-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)
![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)





![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
